molecular formula C14H12N2O2S B3422098 methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate CAS No. 24086-28-0

methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate

Cat. No.: B3422098
CAS No.: 24086-28-0
M. Wt: 272.32 g/mol
InChI Key: YVCXWEOHTQHCQS-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate (CAS 24086-28-0) is a heterocyclic compound featuring a fused thieno[2,3-c]pyrazole core substituted with a methyl group at position 3, a phenyl group at position 1, and a methyl ester at position 5. Its molecular formula is C₁₄H₁₂N₂O₂S, with a molar mass of 272.32 g/mol and a predicted density of 1.33 g/cm³ . The compound’s structure (SMILES: CC1=NN(C2=C1C=C(S2)C(=O)OC)C3=CC=CC=C3) highlights its aromatic and electron-rich nature, making it a versatile intermediate in medicinal and materials chemistry .

Properties

CAS No.

24086-28-0

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

methyl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate

InChI

InChI=1S/C14H12N2O2S/c1-9-11-8-12(14(17)18-2)19-13(11)16(15-9)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

YVCXWEOHTQHCQS-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C=C(S2)C(=O)OC)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for further functionalization:

Reaction Conditions :

  • Basic Hydrolysis : NaOH (2M), ethanol/water (1:1), reflux for 6–8 hours .

  • Acidic Hydrolysis : HCl (6M), ethanol, reflux for 4–6 hours .

Example :

Methyl esterNaOH/H2O3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid(Yield: 85–92%)[6][10].\text{Methyl ester} \xrightarrow{\text{NaOH/H}_2\text{O}} \text{3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid} \quad (\text{Yield: 85–92\%})[6][10].

Key Data :

ProductMelting PointSolubility
Carboxylic acid derivative172–174°CDMSO, Ethanol

Nucleophilic Substitution at the Ester Group

The ester group reacts with nucleophiles such as hydrazines or amines to form hydrazides or amides:

Reaction with Hydrazine Hydrate :

Methyl ester+NH2NH2Ethanol, reflux3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide(Yield: 70–78%)[2][9].\text{Methyl ester} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{Ethanol, reflux}} \text{3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide} \quad (\text{Yield: 70–78\%})[2][9].

Applications :

  • The carbohydrazide intermediate is used to synthesize thiosemicarbazides and triazole derivatives with antimicrobial activity .

Electrophilic Aromatic Substitution (EAS)

The thieno[2,3-c]pyrazole core participates in EAS reactions due to its electron-rich aromatic system. Key examples include:

Nitration

Reaction with nitric acid introduces nitro groups at position 4 of the thiophene ring:

Methyl esterHNO3/H2SO44-Nitro derivative(Yield: 65%)[1].\text{Methyl ester} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{4-Nitro derivative} \quad (\text{Yield: 65\%})[1].

Halogenation

Bromination or chlorination occurs at position 2 or 4 under mild conditions:

Methyl esterBr2/FeCl34-Bromo derivative(Yield: 60–70%)[1][7].\text{Methyl ester} \xrightarrow{\text{Br}_2/\text{FeCl}_3} \text{4-Bromo derivative} \quad (\text{Yield: 60–70\%})[1][7].

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides or azides, forming fused pyrazolo-thieno heterocycles:

Example with Nitrile Oxide :

Methyl ester+RCNOCu(I) catalystPyrazolo[4,3-e]thieno[2,3-c]pyrazole(Yield: 55–60%)[7].\text{Methyl ester} + \text{RCNO} \xrightarrow{\text{Cu(I) catalyst}} \text{Pyrazolo[4,3-e]thieno[2,3-c]pyrazole} \quad (\text{Yield: 55–60\%})[7].

Reduction Reactions

The ester group can be reduced to a primary alcohol using LiAlH4_4:

Methyl esterLiAlH4/THF5-(Hydroxymethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole(Yield: 75%)[6][10].\text{Methyl ester} \xrightarrow{\text{LiAlH}_4/\text{THF}} \text{5-(Hydroxymethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole} \quad (\text{Yield: 75\%})[6][10].

Cross-Coupling Reactions

Though limited by the absence of halogens in the parent compound, derivatives with halogen substituents (e.g., brominated analogs) undergo Suzuki-Miyaura couplings:

Example :

4-Bromo derivative+PhB(OH)2Pd(PPh3)44-Phenyl derivative(Yield: 80–85%)[1][7].\text{4-Bromo derivative} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{4-Phenyl derivative} \quad (\text{Yield: 80–85\%})[1][7].

Thermal Decomposition

At temperatures >250°C, the ester undergoes decarboxylation to form 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole :

Methyl esterΔDecarboxylated product(Yield: 90%).\text{Methyl ester} \xrightarrow{\Delta} \text{Decarboxylated product} \quad (\text{Yield: 90\%}).

Scientific Research Applications

Medicinal Chemistry

Methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate is being studied for its potential pharmacological properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Studies

  • Anticancer Activity : Preliminary studies have indicated that derivatives of thieno[2,3-c]pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. Research is ongoing to optimize these compounds for enhanced efficacy and reduced toxicity.

Material Science

The compound's unique structure can be utilized in the development of new materials with specific electronic or optical properties.

Research Findings

  • Polymer Chemistry : Incorporating thieno[2,3-c]pyrazole derivatives into polymer matrices has shown promise for creating materials with improved conductivity and stability under various environmental conditions.

Biological Studies

The biological implications of this compound are significant, particularly in understanding enzyme interactions and metabolic pathways.

Biochemical Applications

  • Enzyme Inhibition Studies : Research indicates that this compound may inhibit certain enzymes linked to inflammatory processes, providing a pathway for developing anti-inflammatory drugs.

Comparison with Similar Compounds

Structural Analogs

Derivatives with Modified Ester/Carbohydrazide Groups
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituent Biological Activity Reference
Methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate C₁₄H₁₂N₂O₂S 272.32 Methyl ester Intermediate for synthesis
N’-(2-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide (Tpz-1) C₂₀H₁₈N₄O₂S 390.44 Carbohydrazide Cytotoxic, mitotic inhibitor
3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid hydrazide C₁₃H₁₂N₄OS 272.33 Hydrazide Research intermediate
  • Key Differences :
    • The methyl ester in the parent compound enhances lipophilicity, favoring membrane permeability, while the carbohydrazide in Tpz-1 introduces hydrogen-bonding capacity, improving target interaction in cytotoxic applications .
    • Tpz-1 (MW 390.44 g/mol) exhibits selective cytotoxicity, attributed to the 2-methoxybenzylidene group, which is absent in the parent compound .
Amino and Carboxamide Derivatives
Compound Name Molecular Formula Key Substituent Biological Activity Reference
4-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7a) C₁₄H₁₃N₃OS 4-Amino, carboxamide Antioxidant (29% erythrocyte alteration)
4-Amino-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7f) C₂₀H₁₆ClN₃OS 4-Chlorophenyl carboxamide Antioxidant (3.7% erythrocyte alteration)
  • Key Differences :
    • Substitution at the carboxamide position (e.g., 4-chlorophenyl in 7f) significantly enhances antioxidant efficacy compared to the unsubstituted carboxamide (7a), reducing erythrocyte damage from 29% to 3.7% in 4-NP toxicity models .

Functional Analog: Pyrano[2,3-c]pyrazole Derivatives

Compound Name Core Structure Synthesis Condition Yield Application Reference
Ethyl-6-amino-1,4-dihydro-3-methyl-4-substituted pyrano[2,3-c]pyrazole-5-carboxylate Pyrano[2,3-c]pyrazole ZnO nanoparticles, water 85–92% Antimicrobial, anticancer
This compound Thieno[2,3-c]pyrazole Methyl thioglycolate, ethanol 70–75% Intermediate for cytotoxic agents
  • Key Differences: Pyrano derivatives exhibit higher yields in aqueous conditions (85–92%) due to green catalysis, while thieno analogs typically require organic solvents (e.g., ethanol) .

Biological Activity

Methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate is a compound of interest due to its diverse biological activities. This compound belongs to the thieno[2,3-c]pyrazole class, which has been studied for various pharmacological properties. This article aims to summarize the biological activity of this compound, supported by relevant research findings and data.

Structural Information

  • Molecular Formula : C₁₄H₁₂N₂O₂S
  • Molecular Weight : 270.32 g/mol
  • CAS Number : 24086-28-0

Antiviral Activity

Research has indicated that derivatives of thieno[2,3-c]pyrazole compounds exhibit significant antiviral properties. For instance, compounds similar to this compound have shown promising activity against the Tobacco Mosaic Virus (TMV). In a study, various derivatives were tested, revealing that certain modifications enhanced their antiviral efficacy significantly compared to standard treatments like ningnanmycin .

Anti-inflammatory and Analgesic Properties

Thieno[2,3-c]pyrazole derivatives have also been recognized for their anti-inflammatory effects. Studies have demonstrated that compounds within this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, specific derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of thieno[2,3-c]pyrazole derivatives has been explored against various bacterial strains. In vitro studies showed that certain compounds demonstrated significant inhibition against Bacillus subtilis, E. coli, and Aspergillus niger. The effectiveness of these compounds was evaluated against standard antibiotics, indicating their potential as alternative antimicrobial agents .

Study on TMV Activity

In a detailed investigation into the antiviral properties against TMV, a series of thieno[2,3-c]pyrazole derivatives were synthesized and tested. The results indicated varying degrees of activity with some compounds showing curative rates between 22.6% and 86.5%. Notably, one derivative (referred to as compound 3p) exhibited superior activity compared to conventional antiviral agents .

CompoundCurative Rate (%)Comparison Agent
3p86.5Ningnanmycin
3a22.6Ningnanmycin

Anti-inflammatory Activity Assessment

A series of thieno[2,3-c]pyrazole derivatives were evaluated for their anti-inflammatory effects through in vivo models. The results showed that certain compounds could significantly reduce edema in carrageenan-induced models, demonstrating their potential therapeutic applications in inflammatory diseases.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound A76%86%
Compound B61%93%

Q & A

Q. What are the established synthetic routes for methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation or heterocyclic annulation. A common method involves reacting 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl thioglycolate in ethanol under basic conditions (e.g., anhydrous Na₂CO₃), yielding the thieno[2,3-c]pyrazole core . Alternative routes include using phenylhydrazine and ethyl acetoacetate derivatives to form pyrazole intermediates, followed by functionalization at the 5-position .

Q. Key Methodological Steps :

  • Use of Na₂CO₃ as a base to deprotonate thioglycolate.
  • Reflux conditions (e.g., ethanol, 80°C) to promote cyclization.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. How is the compound purified and characterized post-synthesis?

Post-synthesis purification often involves recrystallization or chromatography. Characterization employs:

  • NMR spectroscopy : To confirm substituent positions (e.g., phenyl at N1, methyl at C3) .
  • IR spectroscopy : Identification of ester carbonyl (~1700 cm⁻¹) and aromatic C-H stretches .
  • Mass spectrometry : Validation of molecular ion peaks (e.g., [M+H]⁺) .
  • Elemental analysis : Confirmation of C, H, N, S content .

Q. What solvents and storage conditions are optimal for this compound?

The compound is soluble in DMSO (2 mg/mL) and polar aprotic solvents (DMF, DCM). Storage at -10 to -25°C under inert atmosphere (N₂/Ar) prevents decomposition. Avoid aqueous solutions to minimize ester hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in thieno[2,3-c]pyrazole synthesis?

Optimization strategies include:

  • Solvent selection : Ethanol or water (with ZnO nanoparticles) improves cyclization efficiency compared to methanol .
  • Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling reactions for aryl substitutions .
  • Temperature control : Reflux (80–100°C) balances reaction rate and byproduct suppression .

Q. Data-Driven Example :

ConditionYield (%)Reference
Ethanol, Na₂CO₃65–70
Water, ZnO NPs85–90
DMF, Pd(PPh₃)₄75–80

Q. How can computational methods predict the compound’s reactivity and stability?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Mercury software : Analyzes crystal packing and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) to assess stability .
  • Molecular docking : Models interactions with biological targets (e.g., enzymes) to guide functionalization for bioactivity studies .

Q. How are contradictions in crystallographic data resolved during structure refinement?

  • SHELX refinement : Robust least-squares minimization resolves disordered atoms or twinning artifacts .
  • Packing similarity analysis : Compares unit cell parameters with analogous structures to validate symmetry .
  • High-resolution data : Collecting data at synchrotron facilities (λ < 1 Å) improves electron density maps for ambiguous regions .

Case Study : A 2022 study resolved a methyl group disorder in the thieno[2,3-c]pyrazole core using SHELXL’s PART instruction, assigning occupancy factors via iterative refinement .

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